molecular formula C7H5BrN2O B12968463 4-Bromo-pyrazolo[1,5-a]pyridin-2-ol

4-Bromo-pyrazolo[1,5-a]pyridin-2-ol

Cat. No.: B12968463
M. Wt: 213.03 g/mol
InChI Key: VUZGKZBXJGGZPY-UHFFFAOYSA-N
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Description

4-Bromopyrazolo[1,5-a]pyridin-2(1H)-one is a heterocyclic compound that belongs to the class of pyrazolopyridines. This compound is characterized by the presence of a bromine atom at the 4-position of the pyrazolo[1,5-a]pyridine ring system. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromopyrazolo[1,5-a]pyridin-2(1H)-one typically involves the bromination of pyrazolo[1,5-a]pyridin-2(1H)-one. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of 4-Bromopyrazolo[1,5-a]pyridin-2(1H)-one may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Bromopyrazolo[1,5-a]pyridin-2(1H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., DMF).

    Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in tetrahydrofuran (THF) or NaBH4 in methanol.

Major Products

    Substitution: Formation of substituted pyrazolopyridines.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced pyrazolopyridines.

Scientific Research Applications

4-Bromopyrazolo[1,5-a]pyridin-2(1H)-one has various applications in scientific research, including:

    Medicinal Chemistry: It serves as a key intermediate in the synthesis of potential therapeutic agents, including kinase inhibitors and anti-inflammatory drugs.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding assays.

    Chemical Biology: It is employed in the design and development of chemical probes for investigating biological pathways.

    Material Science: The compound is explored for its potential use in the development of organic electronic materials and sensors.

Mechanism of Action

The mechanism of action of 4-Bromopyrazolo[1,5-a]pyridin-2(1H)-one is primarily related to its ability to interact with specific molecular targets, such as enzymes and receptors. The bromine atom at the 4-position enhances the compound’s binding affinity to these targets, leading to modulation of their activity. For example, the compound may inhibit kinase enzymes by binding to the ATP-binding site, thereby blocking the phosphorylation of downstream substrates and affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine
  • 3-Bromo-1H-pyrazolo[4,3-b]pyridine
  • 5-Bromo-1H-pyrazolo[4,3-b]pyridine

Uniqueness

4-Bromopyrazolo[1,5-a]pyridin-2(1H)-one is unique due to its specific substitution pattern and the presence of the bromine atom at the 4-position. This structural feature imparts distinct chemical reactivity and biological activity compared to other brominated pyrazolopyridines. The compound’s ability to undergo various chemical transformations and its potential as a pharmacophore make it a valuable scaffold in drug discovery and development.

Properties

Molecular Formula

C7H5BrN2O

Molecular Weight

213.03 g/mol

IUPAC Name

4-bromo-1H-pyrazolo[1,5-a]pyridin-2-one

InChI

InChI=1S/C7H5BrN2O/c8-5-2-1-3-10-6(5)4-7(11)9-10/h1-4H,(H,9,11)

InChI Key

VUZGKZBXJGGZPY-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CC(=O)N2)C(=C1)Br

Origin of Product

United States

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